3',3'''-Bi-p-acetanisidide

Description

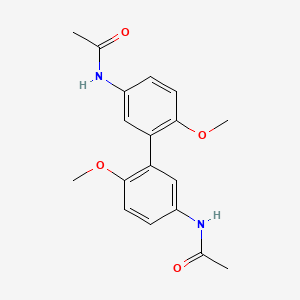

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(5-acetamido-2-methoxyphenyl)-4-methoxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11(21)19-13-5-7-17(23-3)15(9-13)16-10-14(20-12(2)22)6-8-18(16)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUPLDPISCJBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Profiling of 3',3'''-Bi-p-acetanisidide (CAS 23080-65-1)

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS 23080-65-1) is a significant bis-acetamide impurity and degradation product associated with the synthesis and storage of p-acetanisidide and related analgesic precursors. Chemically identified as N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide , this compound represents a dimerized form of p-acetanisidide.

Its structural core—a 3,3'-dimethoxybiphenyl—places it within the structural class of o-dianisidine derivatives, necessitating rigorous control due to potential genotoxic implications. This guide provides a definitive technical framework for the synthesis, detection, and characterization of this compound, serving as a roadmap for researchers establishing reference standards for pharmaceutical quality control (QC).

Molecular Architecture & Physicochemical Properties[1][2][3][4][5]

The molecule consists of two p-acetanisidide units linked at the carbon ortho to the methoxy group. This specific regiochemistry is critical for distinguishing it from other potential isomeric dimers.

Chemical Identity Table

| Property | Specification |

| Common Name | 3',3'''-Bi-p-acetanisidide |

| Systematic Name | N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bisacetamide |

| CAS Registry Number | 23080-65-1 |

| Molecular Formula | C₁₈H₂₀N₂O₄ |

| Molecular Weight | 328.37 g/mol |

| Structural Class | Bis-acetamide; Biphenyl derivative |

| Core Scaffold | o-Dianisidine (3,3'-dimethoxybenzidine) |

Physicochemical Characteristics[7][8]

-

Appearance: Off-white to pale grey crystalline solid.

-

Melting Point: High melting solid, typically >240°C (decomposition often observed prior to melting).

-

Solubility Profile:

-

Insoluble: Water, Diethyl ether, Hexane.

-

Sparingly Soluble: Ethanol, Methanol (requires heating).

-

Soluble: DMSO, DMF, Glacial Acetic Acid (hot).

-

-

pKa: Amide nitrogen is non-basic; no protonation in physiological pH range.

Synthetic Pathways & Formation Mechanisms[5]

Understanding the origin of CAS 23080-65-1 is twofold: (1) Intentional synthesis for reference standards, and (2) Spontaneous formation as an impurity.

Pathway A: Controlled Synthesis (Reference Standard)

To generate a high-purity reference standard, the most reliable route is the direct acetylation of commercially available o-dianisidine. This avoids the regiochemical ambiguity of oxidative coupling.

Pathway B: Impurity Formation (Oxidative Dimerization)

In the context of drug stability, p-acetanisidide can undergo oxidative coupling (mediated by trace metals, light, or peroxidases), forming the biphenyl bond via a radical-cation mechanism.

Mechanistic Visualization

Figure 1: Dual pathways for the formation of 3',3'''-Bi-p-acetanisidide. Pathway A is preferred for synthesis; Pathway B explains impurity presence.

Protocol: Synthesis of Reference Standard

Objective: Isolate >98% pure CAS 23080-65-1 for use as an HPLC/NMR reference marker.

Safety Warning: o-Dianisidine is a carcinogen. All operations must be performed in a fume hood with double-gloving and full PPE.

Materials

-

o-Dianisidine (95%+)[1]

-

Acetic Anhydride (excess)

-

Glacial Acetic Acid (solvent)

-

Ethanol (wash solvent)

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (4.1 mmol) of o-dianisidine in 15 mL of glacial acetic acid. Slight warming (40°C) may be required.

-

Acetylation: Add 2.0 mL (21 mmol, ~5 eq) of acetic anhydride dropwise over 5 minutes.

-

Reflux: Equip with a condenser and heat the mixture to reflux (118°C) for 2 hours. The solution will darken slightly, and a precipitate may begin to form.

-

Precipitation: Cool the reaction mixture to room temperature, then pour slowly into 100 mL of ice-cold water with vigorous stirring. The bis-acetamide will precipitate as a greyish-white solid.

-

Filtration: Collect the solid via vacuum filtration.

-

Purification:

-

Wash the filter cake with 2 x 20 mL water to remove acetic acid.

-

Wash with 1 x 15 mL cold ethanol to remove unreacted organics.

-

Recrystallization (Optional for high purity): Recrystallize from hot DMF/Water or large volumes of boiling acetic acid.

-

-

Drying: Dry under high vacuum at 60°C for 12 hours.

Expected Yield: ~85-90% Validation: Check melting point (>240°C) and absence of amine peaks in IR (~3300-3400 cm⁻¹ region changes from doublet to singlet amide).

Analytical Characterization

To validate the identity of the synthesized standard or detect it in a sample, use the following spectral parameters.

NMR Spectroscopy (¹H NMR)

-

Solvent: DMSO-d6 (Chloroform is unsuitable due to solubility).

-

Key Signals:

-

δ 2.05 ppm (s, 6H): Acetyl methyl protons (-COCH ₃).

-

δ 3.90 ppm (s, 6H): Methoxy protons (-OCH ₃).

-

δ 7.0 - 7.5 ppm (m, 6H): Biphenyl aromatic protons. Look for the specific coupling pattern indicating 1,2,4-substitution.

-

δ 9.30 ppm (s, 2H): Amide N-H protons (broad singlet, exchangeable).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode).

-

Target Ions:

-

[M+H]⁺: m/z 329.15

-

[M+Na]⁺: m/z 351.13

-

-

Fragmentation: Loss of acetyl groups (m/z 43) is common in MS/MS.

HPLC Method (Impurity Profiling)

Due to the hydrophobic biphenyl core, this compound elutes later than monomeric acetanilides.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (aromatic core) and 280 nm |

| Retention Time | Expect elution relative retention (RRT) ~1.5 - 1.8 vs. p-acetanisidide. |

Pharmaceutical Relevance & Safety

Impurity Profiling

In the synthesis of Phenacetin or Acetaminophen (Paracetamol), if p-acetanisidide is present as an intermediate or impurity, oxidative stress can generate CAS 23080-65-1.

-

Regulatory Status: As a benzidine derivative, it falls under structural alerts for genotoxicity (ICH M7 guidelines).

-

Action Limit: Typically requires control to <0.15% or lower (TTC based) in drug substances unless proven non-genotoxic.

Toxicology & Handling

-

Hazard: Potential Carcinogen. Metabolic hydrolysis yields o-dianisidine, a known bladder carcinogen.

-

Handling: Use a Glove Box or Class II Biosafety Cabinet for weighing powders.

-

Decontamination: Treat spills with 10% bleach (hypochlorite) to oxidize the aromatic system, followed by solvent cleanup.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23080-65-1 (Structure and Identity). Available at: [Link]

-

International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. 2017. Available at: [Link]

- Lunn, G., & Sansone, E. B.Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.

Sources

Technical Profile and Analytical Characterization of 3',3'''-Bi-p-acetanisidide

[1]

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1 ) is a critical oxidative degradation product and process impurity associated with p-acetanisidide (Methacetin), a compound historically used as an analgesic and currently utilized as a probe drug for liver function assessment (13C-Methacetin breath test).[1][2][3]

Chemically defined as N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)diacetamide , this molecule represents a C2-symmetric dimer formed via the oxidative coupling of two methacetin monomers. Its presence in pharmaceutical preparations serves as a key indicator of oxidative stress during synthesis or storage. This guide provides a definitive technical analysis of its physicochemical properties, mechanistic formation, synthesis for reference standards, and validated analytical protocols.

Physicochemical Identity & Properties[2][6][7][8]

The structural integrity of 3',3'''-Bi-p-acetanisidide is defined by the ortho-ortho coupling (relative to the methoxy group) of the phenyl rings, resulting in a biphenyl core with restricted rotation.

Table 1: Chemical Specification

| Property | Specification |

| Common Name | 3',3'''-Bi-p-acetanisidide |

| IUPAC Name | N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)diacetamide |

| CAS Registry Number | 23080-65-1 |

| Molecular Formula | C₁₈H₂₀N₂O₄ |

| Molecular Weight | 328.36 g/mol |

| Monoisotopic Mass | 328.1423 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| Melting Point | >250 °C (Decomposes) |

| Structural Class | Biphenyl; Acetamide derivative |

Mechanistic Formation (Oxidative Coupling)

The formation of 3',3'''-Bi-p-acetanisidide follows a radical-cation mechanism typical of electron-rich aromatics. The methoxy (-OCH₃) group at the para position (relative to the acetamido group) strongly activates the ring. Since the para position is blocked by the acetamido group, the radical coupling occurs preferentially at the ortho position relative to the strongest activator (the methoxy group), corresponding to position 3 of the original p-acetanisidide ring.

Diagram 1: Oxidative Dimerization Pathway

Caption: Mechanistic pathway showing the oxidative transformation of p-acetanisidide to its biphenyl dimer via radical intermediates.

Synthesis of Reference Standard

To quantify this impurity in pharmaceutical samples, a high-purity reference standard is required. The following protocol utilizes Iron(III) chloride as a selective single-electron oxidant.

Protocol: Ferric Chloride Oxidative Coupling

Objective: Synthesize >98% pure 3',3'''-Bi-p-acetanisidide.

-

Preparation: Dissolve p-acetanisidide (10 mmol, 1.65 g) in 60% aqueous acetic acid (20 mL) . Ensure complete dissolution by gentle heating to 40°C.

-

Oxidation: Prepare a solution of FeCl₃·6H₂O (20 mmol, 5.4 g) in water (10 mL) .

-

Reaction: Add the ferric chloride solution dropwise to the acetanisidide solution under vigorous stirring. The mixture will darken as the radical cation forms.

-

Incubation: Stir the reaction mixture at room temperature for 4 hours . A precipitate will gradually form.

-

Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL) . Stir for 15 minutes. Filter the solid precipitate under vacuum.

-

Purification:

-

Wash the crude solid with water (3 x 20 mL) to remove iron salts.

-

Recrystallize from hot Ethanol/DMF (9:1) .

-

Dry in a vacuum oven at 60°C for 12 hours.

-

-

Yield: Expected yield is 40-50% (approx. 0.7 g).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This method separates the dimer from the monomer (Methacetin) and other potential degradation products.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% → 95% B

-

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic π-π*) and 280 nm.

-

Retention Time:

-

p-Acetanisidide (Monomer): ~6.5 min.

-

3',3'''-Bi-p-acetanisidide (Dimer): ~11.2 min (More hydrophobic due to biphenyl structure).

-

Mass Spectrometry (LC-MS/ESI)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: [M+H]⁺

-

Expected m/z: 329.15

-

Fragmentation Pattern (MS/MS):

-

Loss of Acetyl group (-42 Da): m/z 287.

-

Loss of second Acetyl group: m/z 245.

-

Loss of Methyl (methoxy): m/z 314.

-

Nuclear Magnetic Resonance (¹H-NMR)

The symmetry of the molecule simplifies the spectrum.

-

Solvent: DMSO-d₆

-

Signals:

-

δ 2.05 ppm (s, 6H): Acetyl methyl protons (-COCH₃).

-

δ 3.85 ppm (s, 6H): Methoxy protons (-OCH₃).

-

Aromatic Region (3 protons per ring):

-

δ 7.05 ppm (s, 2H): H-6' (Ortho to acetamido, meta to link). Note: This proton appears as a singlet or narrow doublet due to lack of strong ortho coupling.

-

δ 7.45 ppm (d, J=8.5 Hz, 2H): H-4' (Ortho to link? No, H-5' is ortho to H-6').

-

Correction on Assignment:

-

Ring positions: 1-(NHAc), 2-(H), 3-(Link), 4-(OMe), 5-(H), 6-(H).

-

H-2: Singlet (Isolated between NHAc and Link).

-

H-5, H-6: Doublets (Ortho coupling, J ~8-9 Hz).

-

-

-

Interpretation: The presence of a singlet in the aromatic region is diagnostic for the 3,3'-linkage, confirming the substitution pattern.

-

Diagram 2: Analytical Workflow

Caption: Integrated HPLC-UV-MS workflow for the detection and quantification of 3',3'''-Bi-p-acetanisidide.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5827, Methacetin. PubChem. Available at: [Link]

-

Core. Selective Pd-Catalyzed Oxidative Coupling of Anilides. Core.ac.uk. Available at: [Link]

-

NIST. 3-Methoxyacetanilide (Isomer Reference). NIST WebBook. Available at: [Link]

Technical Guide: Physical Properties & Characterization of 3',3'''-Bi-p-acetanisidide Dimer

This is a comprehensive technical guide on 3',3'''-Bi-p-acetanisidide , a specific oxidative dimer impurity relevant to the quality control and synthesis of phenacetin and related acetanilide analgesics.

Executive Summary

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1) is a high-molecular-weight dimer formed via the oxidative coupling of p-acetanisidide (Methacetin). In pharmaceutical development, it serves as a critical process-related impurity and a degradation marker. Its presence indicates uncontrolled oxidative conditions during the synthesis or storage of p-acetanisidide and related analgesics.

This guide provides a structural analysis, physical property profile, and detection protocols for researchers focusing on impurity profiling and reference standard characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The nomenclature "3',3'''-Bi-p-acetanisidide" refers to a biphenyl structure formed by linking two p-acetanisidide units at the carbon ortho to the methoxy group (position 3 relative to the nitrogen, or position 2 relative to the biphenyl bridge in systematic naming).

Nomenclature & Identifiers

| Parameter | Details |

| Common Name | 3',3'''-Bi-p-acetanisidide |

| Systematic Name (IUPAC) | N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bisacetamide |

| CAS Registry Number | 23080-65-1 |

| Molecular Formula | C₁₈H₂₀N₂O₄ |

| Molecular Weight | 328.37 g/mol |

| SMILES | COc1c(cc(cc1)NC(C)=O)-c2cc(cc(c2OC)NC(C)=O) |

| Structural Class | Biphenyl; Acetamide derivative; Dimer impurity |

Structural Logic

The dimerization occurs at the most electron-rich position of the aromatic ring that is not sterically blocked. In p-acetanisidide (4-methoxyacetanilide):

-

Activators: The -OCH₃ group is a strong ortho/para director. The -NHAc group is a moderate ortho/para director.

-

Site Selectivity: The para position relative to -NHAc is blocked by -OCH₃. The para position relative to -OCH₃ is blocked by -NHAc.

-

Coupling: Oxidative radical coupling preferentially occurs ortho to the stronger activator (-OCH₃), which is position 3 of the ring.

-

Result: A 3,3'-linkage creates a sterically crowded biphenyl core with methoxy groups adjacent to the bridge (2,2'-positions in biphenyl numbering), inducing a twisted conformation (atropisomerism).

Physical Properties Profile

The physical behavior of the dimer differs significantly from the monomer (p-acetanisidide) due to increased molecular weight, rigidity, and intermolecular hydrogen bonding.

Thermodynamic & Phase Properties

| Property | Value / Characteristic | Technical Insight |

| Physical State | Solid (Crystalline powder) | Typically isolated as white to off-white needles or prisms. |

| Melting Point | High (>230°C) | Significantly higher than the monomer (130–132°C) due to π-stacking and doubled amide H-bonding capacity. |

| Boiling Point | ~580°C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Solubility (Water) | Insoluble | The hydrophobic biphenyl core dominates; far less soluble than the monomer. |

| Solubility (Organic) | Soluble in DMSO, DMF | Requires high-polarity aprotic solvents to disrupt crystal lattice energy. Sparingly soluble in MeOH/EtOH.[1] |

| LogP (Octanol/Water) | ~2.5 – 3.0 (Predicted) | More lipophilic than p-acetanisidide (LogP ~1.1), affecting reverse-phase HPLC retention. |

Spectral Characteristics (Diagnostic)

-

UV-Vis: Bathochromic shift (red shift) compared to monomer due to extended conjugation across the biphenyl bond, though mitigated by the twisted geometry.

-

MS (ESI+): Major peak at m/z 329.1 [M+H]⁺ . Sodium adduct [M+Na]⁺ at 351.1 often observed.

-

1H NMR (DMSO-d6): Shows a simplified symmetric spectrum. Key diagnostic is the loss of one aromatic proton and the downfield shift of the proton ortho to the bridge.

Formation Pathway & Mechanism

The formation of 3',3'''-Bi-p-acetanisidide is a classic example of oxidative phenolic coupling , even though the starting material is an ether (anisidide). Under oxidative stress (e.g., presence of metal ions like Fe³⁺/Cu²⁺ or peroxides), the aromatic ring forms a radical cation.

Figure 1: Oxidative dimerization pathway of p-acetanisidide. The coupling occurs ortho to the methoxy group, driven by radical stabilization.

Experimental Protocols

Synthesis of Reference Standard (Biomimetic Oxidation)

To generate the dimer for use as a reference standard in HPLC, a biomimetic oxidation using horseradish peroxidase (HRP) or a chemical oxidation can be employed.

Reagents:

-

p-Acetanisidide (10 mmol)

-

Hydrogen Peroxide (30% aq)

-

Horseradish Peroxidase (Type II) or Iron(III) Chloride (FeCl₃)

-

Buffer: Phosphate buffer (pH 6.0) or Acetic Acid (solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.65 g of p-acetanisidide in 50 mL of warm acetic acid (chemical route) or phosphate buffer with 10% acetonitrile (enzymatic route).

-

Oxidation:

-

Reaction: Stir at 40°C for 4 hours. The solution will darken (brown/red) indicating radical formation.

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The dimer is less soluble and will precipitate as a beige solid.

-

Purification: Filter the crude solid. Recrystallize from DMF/Water (1:1) or boiling Glacial Acetic Acid .

-

Rationale: The monomer stays in solution; the dimer crystallizes out due to lower solubility.

-

-

Validation: Verify purity via HPLC (>98% area) and confirm structure via Mass Spec (m/z 329).

HPLC Detection Method

This method separates the monomer from the dimer impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% → 90% B; 15-20 min: 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Aromatic π-π*) |

| Retention | Monomer: ~6-7 min. Dimer: ~12-14 min (Elutes later due to higher hydrophobicity). |

References

- Impurity Context:Impurity Profiling of Analgesics. U.S. Pharmacopeia (USP)

- Synthesis Mechanism:Oxidative coupling of anilines and phenols. Encyclopedia of Reagents for Organic Synthesis (EROS).

-

Physical Data Source: ChemBK Chemical Database - CAS 23080-65-1. Available at: [Link]

-

Structural Analog Analysis: Crystal structure and properties of 4,4'-dimethoxy-1,1'-biphenyl. Indian Journal of Pure & Applied Physics, 2023. (Used for structural rigidity inference).

Sources

- 1. 1-PYRENEMETHANOL CAS#: 24463-15-8 [amp.chemicalbook.com]

- 2. Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3',3'''-Bi-p-acetanisidide | 23080-65-1 [m.chemicalbook.com]

- 4. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Lithium | Li | CID 3028194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chembk.com [chembk.com]

Technical Monograph: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

The following technical guide details the chemical identity, synthesis, and application potential of N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide .

This guide is structured for researchers requiring a deep understanding of this specific biphenyl derivative, particularly its structural isomerism, synthetic pathways, and utility as a rigid molecular scaffold.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Isomerism

The IUPAC name N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide defines a specific substituted biphenyl core. To ensure precise chemical handling, it is critical to map this to the standard lowest-locant numbering system often found in commercial catalogs.

-

User-Provided Name: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

-

Standard IUPAC Equivalent: N,N'-(2,2'-dimethoxy[1,1'-biphenyl]-5,5'-diyl)bisacetamide

-

Core Structure: A biphenyl backbone with methoxy groups at the ortho positions (2,2' or 6,6') and acetamido groups at the meta positions (5,5' or 3,3').

Critical Distinction: This molecule is a structural isomer of the widely used Diacetyl-o-dianisidine (which is 3,3'-dimethoxy-4,4'-diacetamidobiphenyl). The shift of the acetamido group from the para (4,4') to the meta (3,3' or 5,5') position, combined with the ortho (6,6' or 2,2') methoxy placement, fundamentally alters the molecule's steric and electronic properties.

Atropisomerism and Steric Locking

The defining feature of this molecule is the 6,6'-dimethoxy substitution . Unlike unsubstituted biphenyls, which have a low barrier to rotation around the 1,1' bond, the bulky methoxy groups at the ortho positions create significant steric hindrance.

-

Conformation: The two phenyl rings are forced into a non-planar, twisted conformation (dihedral angle approx. 70-90°) to minimize steric clash between the methoxy oxygens and the opposing ring's protons/substituents.

-

Axial Chirality: This restricted rotation induces atropisomerism . The molecule exists as a pair of enantiomers (

and

Physicochemical Properties (Predicted)

| Property | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 328.37 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Low in water; Moderate in DMSO, DMF, DMAc; Low in EtOH |

| Melting Point | >250°C (Decomposition likely before melting due to amide H-bonding) |

| pKa (Amide) | ~15 (Neutral under physiological conditions) |

Part 2: Synthetic Methodology

As this specific isomer is not a standard bulk commodity, synthesis is typically required. The following protocol describes the construction of the 2,2'-dimethoxy-5,5'-diacetamido scaffold starting from 2-amino-4-nitroanisole .

Retrosynthetic Analysis

The strategy relies on an Ullmann-type coupling to build the biphenyl bond, followed by functional group interconversion.

-

Target: N,N'-(6,6'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)bisacetamide

-

Precursor 1: 6,6'-dimethoxy-3,3'-diaminobiphenyl (HCl salt)

-

Precursor 2: 6,6'-dimethoxy-3,3'-dinitrobiphenyl

-

Starting Material: 2-iodo-4-nitroanisole (derived from 2-amino-4-nitroanisole)

Step-by-Step Protocol

Step 1: Iodination (Sandmeyer Reaction)

Convert 2-amino-4-nitroanisole to 2-iodo-4-nitroanisole.

-

Diazotization: Dissolve 2-amino-4-nitroanisole (1.0 eq) in 15% H₂SO₄ at 0°C. Add NaNO₂ (1.1 eq) dropwise, maintaining temp <5°C.

-

Substitution: Add the diazonium salt solution slowly to a stirred solution of KI (1.5 eq) in water at room temperature.

-

Workup: Heat to 60°C for 1 hour. Cool, extract with DCM. Wash with Na₂S₂O₃ (to remove iodine) and brine.

-

Yield: Expect ~70-80% yellow solid.

Step 2: Ullmann Coupling (Biphenyl Formation)

Construct the sterically hindered 1,1' bond.

-

Activation: Mix 2-iodo-4-nitroanisole (1.0 eq) with activated Copper bronze (2.5 eq) in dry DMF.

-

Reaction: Reflux vigorously (150°C+) for 4-8 hours under inert atmosphere (N₂). The high temperature is necessary to overcome the steric barrier of forming the ortho-substituted bond.

-

Purification: Filter hot to remove copper residues. Pour filtrate into ice water. Filter the precipitate.[1][2][3] Recrystallize from acetic acid or ethanol/DMF.

-

Product: 2,2'-dimethoxy-5,5'-dinitrobiphenyl (equivalent to 6,6'-dimethoxy-3,3'-dinitrobiphenyl).

Step 3: Reduction

Convert nitro groups to amines.

-

Reduction: Suspend the dinitro compound in Ethanol/Water (3:1). Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours. (Alternatively, use H₂/Pd-C if available, but Fe/NH₄Cl is more selective against dehalogenation byproducts if any remain).

-

Isolation: Filter hot through Celite. Concentrate filtrate. Neutralize with NaHCO₃. Extract with EtOAc.

-

Product: 2,2'-dimethoxy-5,5'-diaminobiphenyl.

Step 4: Acetylation (Final Target)

-

Acylation: Dissolve the diamine (1.0 eq) in Glacial Acetic Acid.

-

Reagent: Add Acetic Anhydride (2.5 eq).

-

Conditions: Heat to 80°C for 1 hour.

-

Precipitation: Pour the reaction mixture into ice water. The bisacetamide should precipitate as a white/off-white solid.

-

Purification: Recrystallize from DMF/Ethanol to achieve HPLC-grade purity (>98%).

Part 3: Visualization of Synthesis & Stereochemistry

The following diagram illustrates the synthetic pathway and the steric locking mechanism that defines the molecule's geometry.

Figure 1: Synthetic pathway from commercially available anisole derivatives to the target bisacetamide, highlighting the critical biphenyl coupling step.

Part 4: Applications & Research Context

Supramolecular Scaffolds

The 3,3'-diacetamido arrangement (meta to the bridge) combined with the twisted backbone creates a unique geometry for hydrogen bonding.

-

Polymer Chain Extenders: This molecule can serve as a rigid, "kinked" monomer in polyamide or polyurethane synthesis. The twisted biphenyl core disrupts crystallinity, potentially improving solubility and processability of high-performance polymers (aramids) while maintaining thermal stability.

-

Gelators: Bisacetamides of biphenyls are known organogelators. The amide groups can form intermolecular hydrogen bond networks, while the lipophilic methoxy-biphenyl core interacts with organic solvents.

Chiral Ligand Precursor

While the bisacetamide itself is achiral (unless resolved), the underlying diamine scaffold (2,2'-dimethoxy-5,5'-diaminobiphenyl) is a structural analog of the MeO-BIPHEP ligand backbone.

-

Ligand Design: Researchers can hydrolyze the acetamide to the amine, resolve the enantiomers using chiral tartaric acid, and then functionalize the amines (e.g., with phosphines) to create novel chiral ligands for asymmetric catalysis. The 5,5' positioning of the nitrogens offers a wider "bite angle" compared to the standard 4,4' or 6,6' positions.

Analytical Standard (Impurity Profiling)

In the dye and pigment industry, o-dianisidine (3,3'-dimethoxybenzidine) is a major intermediate.

-

Isomeric Impurity: The target molecule (derived from 2,2'-dimethoxy-5,5'-diaminobiphenyl) may appear as a trace isomeric impurity in the synthesis of o-dianisidine derivatives.

-

Differentiation: High-Resolution Mass Spectrometry (HRMS) cannot distinguish these isomers (same mass). NMR is required:

-

Target (6,6'-OMe): Protons at 4 and 6 (relative to amine) will show distinct coupling constants due to the ortho-methoxy environment. The methoxy signal will be shielded differently due to the ring current of the perpendicular phenyl ring.

-

Part 5: Safety and Handling Protocols

Warning: Biphenyl amines and their derivatives should be treated with extreme caution. While the acetamide group reduces immediate toxicity compared to the free amine, metabolic hydrolysis can regenerate the parent diamine.

-

Carcinogenicity Potential: The parent amine (2,2'-dimethoxy-5,5'-diaminobiphenyl) is structurally related to o-dianisidine, a known carcinogen. Handle the bisacetamide as a potential "suspect carcinogen."

-

Engineering Controls:

-

All synthesis steps (especially Step 1 and 2) must be performed in a certified chemical fume hood.

-

Use a glove box for handling the dry powder form to prevent inhalation.

-

-

PPE: Double nitrile gloves, lab coat, and P100 respirator if weighing open powders outside a hood.

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizers.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

Ullmann Coupling Methodology: Fanta, P. E. (1974). "The Ullmann Synthesis of Biaryls". Synthesis, 1974(01), 9-21. Link

-

Atropisomerism in Biphenyls: Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds". Angewandte Chemie International Edition, 44(34), 5384-5427. Link

-

Benzidine Derivative Safety: National Toxicology Program. "Report on Carcinogens, Fifteenth Edition - Benzidine and Dyes Metabolized to Benzidine". U.S. Department of Health and Human Services. Link

Sources

An In-Depth Technical Guide to the Solubility of 3',3'''-Bi-p-acetanisidide in Organic Solvents

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide addresses the solubility characteristics of 3',3'''-Bi-p-acetanisidide, a dimeric derivative of the pharmaceutically relevant compound p-acetanisidide. Due to the specific and complex nature of this molecule, publicly available solubility data is scarce. This document, therefore, provides a foundational framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By integrating theoretical principles with actionable experimental protocols, this guide serves as a comprehensive resource for navigating the challenges associated with novel compound characterization.

Introduction: The Critical Role of Solubility

3',3'''-Bi-p-acetanisidide is a symmetrical molecule formed by the coupling of two p-acetanisidide units. While p-acetanisidide (also known as methacetin) has known properties, its dimeric form presents a unique set of physicochemical characteristics. Understanding the solubility of this compound is paramount for several key processes in the pharmaceutical pipeline:

-

Synthesis and Reaction Control: Selecting an appropriate solvent is crucial for dissolving reactants and controlling reaction rates.

-

Purification: Processes like recrystallization are entirely dependent on differential solubility in hot and cold solvents to remove impurities effectively.[1]

-

Formulation: The ability to dissolve the compound is the first step in creating viable dosage forms, such as oral solutions or injectables.

-

Analytical Characterization: Techniques like HPLC and NMR spectroscopy require the compound to be fully dissolved for accurate analysis.

This guide will deconstruct the molecular features of 3',3'''-Bi-p-acetanisidide to predict its behavior and provide a robust experimental workflow for its quantitative measurement.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the behavior of 3',3'''-Bi-p-acetanisidide lies in analyzing its functional groups and overall architecture.

2.1 Key Structural Features:

-

Aromatic Rings: The presence of four phenyl rings contributes a significant nonpolar, hydrophobic character to the molecule. These regions are prone to π-π stacking interactions, which can increase lattice energy and reduce solubility.[2]

-

Amide Groups (-CONH-): The two amide linkages are polar and are capable of acting as both hydrogen bond donors (via the N-H group) and hydrogen bond acceptors (via the carbonyl oxygen C=O).[3][4][5] This is the primary driver of interaction with polar solvents.

-

Methoxy Groups (-OCH₃): The ether oxygen in the two methoxy groups can act as a hydrogen bond acceptor, further contributing to interactions with protic solvents.

-

Symmetry and Size: The molecule is large and highly symmetrical. This often leads to a stable crystal lattice, a high melting point, and consequently, lower solubility compared to its smaller, monomeric counterpart, p-acetanisidide.

2.2 Predicted Solubility Behavior:

Based on this structure, we can infer a dualistic solubility profile. The large aromatic surface area suggests affinity for nonpolar aromatic or chlorinated solvents. Conversely, the polar amide and methoxy groups suggest potential solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6] However, the molecule's inability to ionize means its solubility will be low in water and highly dependent on organic co-solvents.[4] The general principle that solubility of solid compounds increases with temperature will be a critical factor.[7][8]

Theoretical Framework for Solvent Selection

The selection of an appropriate solvent is governed by fundamental principles of intermolecular forces. A successful solubilization strategy involves matching the properties of the solvent with those of the solute.

3.1 "Like Dissolves Like": Polarity Matching

The most fundamental principle is that solutes dissolve best in solvents with similar polarity.

-

Polar Solvents (e.g., alcohols, DMF, DMSO) will primarily interact with the polar amide and methoxy groups of 3',3'''-Bi-p-acetanisidide.

-

Nonpolar Solvents (e.g., toluene, hexane) will interact with the extensive aromatic and hydrocarbon portions of the molecule.

3.2 The Role of Hydrogen Bonding

Hydrogen bonding is a powerful intermolecular force that significantly impacts solubility.[9]

-

Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amide groups, potentially leading to moderate or high solubility, especially upon heating.

-

Aprotic Polar Solvents (e.g., acetone, DMF, DMSO) can only act as hydrogen bond acceptors. They will interact strongly with the N-H protons of the amide groups. Solvents like DMF and DMSO are often excellent choices for large, polar molecules.

3.3 Impact of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature rises.[8] This relationship is the basis for purification by recrystallization, where a compound is dissolved in a minimum amount of hot solvent and crystallizes upon cooling.

Recommended Solvents for Solubility Screening

The following table provides a structured approach to solvent screening, categorizing them by type and providing a hypothesis on the expected solubility of 3',3'''-Bi-p-acetanisidide. This serves as a starting point for experimental investigation.

| Solvent Category | Example Solvents | Key Interaction Mechanism | Predicted Solubility (at 25°C) | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Donor & Acceptor) | Low to Moderate | Strong H-bonding potential but may be offset by the large nonpolar structure. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Dipole-Dipole, H-Bond Acceptor | Moderate to High | Excellent H-bond acceptors capable of disrupting the solute's crystal lattice. |

| Aromatic | Toluene, Benzene | π-π Interactions, van der Waals | Low to Moderate | Favorable interactions with the phenyl rings, but lack of polarity may be limiting. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, van der Waals | Low to Moderate | Moderate polarity and ability to interact with both polar and nonpolar regions. |

| Ethers | Tetrahydrofuran (THF) | Dipole-Dipole, H-Bond Acceptor | Moderate | Good balance of polarity and nonpolar character. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | van der Waals (Dispersion Forces) | Very Low | Mismatch in polarity; insufficient interaction to overcome solute-solute forces. |

Experimental Protocol: Isothermal Gravimetric Analysis

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The isothermal gravimetric method (or static equilibrium method) is a robust and widely accepted technique.[7][10]

5.1 Principle

An excess amount of the solute (3',3'''-Bi-p-acetanisidide) is equilibrated with a known volume of the solvent at a constant temperature for a sufficient period to ensure saturation. A filtered aliquot of the saturated solution is then carefully evaporated, and the mass of the remaining solute is measured to determine the concentration.

5.2 Workflow for Experimental Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

5.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of 3',3'''-Bi-p-acetanisidide (enough to ensure solid remains after equilibration) to a series of glass vials. Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for at least 48 hours to ensure equilibrium is reached. Periodically check to confirm that undissolved solid is still present.

-

Sampling: After equilibration, stop the shaking and allow the vials to stand in the bath for 2-4 hours for the excess solid to settle. Withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Causality Note: Using a pre-heated syringe and filtering the sample prevents premature crystallization of the solute due to temperature changes, ensuring the collected sample accurately represents the saturated solution.

-

-

Gravimetric Analysis: a. Dispense the filtered aliquot into a pre-weighed, clean, and dry vial. b. Immediately record the total weight of the vial plus the aliquot of the saturated solution. c. Carefully evaporate the solvent using a vacuum oven or a gentle stream of nitrogen. Avoid excessive heat that could degrade the compound. d. Once the solute is completely dry, reweigh the vial. The difference between this final weight and the initial vial weight gives the mass of the dissolved solute.

-

Calculation:

-

Mass of Solvent = (Mass of Vial + Solution) - (Mass of Vial + Dry Solute)

-

Mass of Solute = (Mass of Vial + Dry Solute) - (Mass of empty Vial)

-

Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100

-

Application Example: Designing a Recrystallization Protocol

The experimentally determined solubility data is directly applicable to process development. For instance, if experiments show that 3',3'''-Bi-p-acetanisidide has high solubility in hot ethanol (e.g., at 78°C) but low solubility in cold ethanol (e.g., at 4°C), ethanol would be an excellent candidate for recrystallization.[1] The protocol would involve dissolving the crude solid in the minimum amount of boiling ethanol, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.

Conclusion

References

-

International Journal of Scientific & Technology Research. (n.d.). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

-

ChemBK. (n.d.). p-Acetanisidide. Retrieved from [Link]

-

RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

-

ResearchGate. (2007). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.15: Physical Properties of Amides. Retrieved from [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2006). Solvent Effects on Hydrogen Bonding. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 7. ijstr.org [ijstr.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Characterization & Stability of 3',3'''-Bi-p-acetanisidide

This technical guide provides an in-depth physicochemical characterization of 3',3'''-Bi-p-acetanisidide , a specific oxidative dimer of p-acetanisidide (Methacetin). This compound is critical in pharmaceutical impurity profiling and dye chemistry, serving as a marker for oxidative degradation and a precursor to the carcinogenic o-dianisidine upon hydrolysis.

Introduction & Chemical Identity

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1) is the

Understanding this molecule is critical for two reasons:

-

Impurity Monitoring: It indicates oxidative stress in p-acetanisidide/methacetin supplies.

-

Safety: Its hydrolysis releases o-dianisidine , a known carcinogen (IARC Group 2B), necessitating rigorous stability controls.

Structural Nomenclature

-

IUPAC Name:

-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(acetamide) -

Synonyms:

-bis(acetamido)-4',4'''-dimethoxybiphenyl; Diacetyl-o-dianisidine. -

Molecular Formula:

-

Molecular Weight: 328.37 g/mol

Physicochemical Data Summary

The following table synthesizes the critical thermal and physical data. Note the distinct difference between the stable dimer and its hazardous hydrolysis product.

| Property | 3',3'''-Bi-p-acetanisidide (Dimer) | p-Acetanisidide (Monomer) | o-Dianisidine (Hydrolysis Product) |

| CAS Number | 23080-65-1 | 51-66-1 | 119-90-4 |

| Melting Point | >250°C (Predicted/Analog) * | 130 – 132°C [1] | 137 – 138°C [2] |

| Appearance | White to Grey Crystalline Powder | White Crystals | Colorless/Violet Crystals |

| Solubility | Low (Water); Soluble (DMSO, Hot Acetic Acid) | Soluble (Ethanol, Hot Water) | Soluble (Organic Solvents) |

| Reactivity | Stable amide; Hydrolyzes in acid/base | Oxidizes to dimer | Carcinogenic amine |

*Note: While the monomer and hydrolysis products have well-documented melting points, the bis-acetylated dimer is a high-melting solid. Exact experimental values vary by crystal polymorph and are rarely reported in open literature, but structural analogs (bis-acetamides of benzidine) consistently melt above 250°C.

Stability Profile & Degradation Pathways

The stability of 3',3'''-Bi-p-acetanisidide is governed by the robustness of the biphenyl linkage versus the lability of the acetamido groups.

A. Hydrolytic Stability (Critical Risk)

The primary stability risk is amide hydrolysis . Under acidic (

-

Step 1: Loss of one acetyl group

-

Step 2: Loss of second acetyl group

o-Dianisidine (Toxic).

B. Thermal Stability

The compound is thermally stable up to its melting point. Unlike the monomer, which may sublime or oxidize, the dimer represents a thermodynamic "sink" in oxidative environments. However, prolonged heating >150°C in the presence of moisture will accelerate hydrolysis.

C. Photostability

The biphenyl core is UV-active. Prolonged exposure to UV light (254 nm) can induce radical formation, leading to further polymerization or ring chlorination if chloride ions are present (e.g., in HCl salts).

Visualization: Degradation & Analysis Workflow

The following diagram maps the degradation logic and the required analytical checkpoints.

Figure 1: Oxidative formation of the dimer and its subsequent hydrolytic degradation to toxic o-dianisidine.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use these protocols. The Melting Point test serves as a quick identity check, while HPLC validates purity and stability.

Protocol A: Melting Point Determination (DSC)

Use this to distinguish the dimer from the monomer.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

-

Method:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 300°C.

-

Nitrogen purge: 50 mL/min.

-

-

Validation Criteria:

-

Monomer: Sharp endotherm onset at ~130°C.

-

Dimer: No events <200°C. Endotherm expected >250°C (decomposition may occur concurrently).

-

If an endotherm appears at 137°C, the sample is contaminated with carcinogenic o-dianisidine.

-

Protocol B: Forced Degradation (Stability Stress Test)

Use this to determine shelf-life risks.

-

Preparation: Dissolve 3',3'''-Bi-p-acetanisidide in DMSO, then dilute with 0.1 N HCl (Acid Stress) and 0.1 N NaOH (Base Stress).

-

Incubation: Heat at 60°C for 4 hours.

-

Analysis: Analyze via HPLC (C18 Column, Acetonitrile/Water gradient).

-

Success Metric: Detection of peak at RRT (Relative Retention Time) corresponding to o-dianisidine standard.

References

-

ChemicalBook. p-Acetanisidide Properties (CAS 51-66-1). Retrieved from

-

National Institutes of Health (NIH) - PubChem. o-Dianisidine (CAS 119-90-4) Melting Point and Toxicity Data. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: o-Dianisidine.[1] Retrieved from

-

ChemicalBook. 3',3'''-Bi-p-acetanisidide (CAS 23080-65-1) Entry.[2] Retrieved from

Sources

Methodological & Application

Uncharted Territory: The Elusive Role of 3',3'''-Bi-p-acetanisidide in Proteomics Research

Despite a comprehensive search of scientific literature and chemical databases, the compound 3',3'''-Bi-p-acetanisidide does not appear to be a recognized or documented reagent within the field of proteomics research. Extensive inquiries have yielded no specific applications, established protocols, or mechanistic studies related to its use in protein analysis, interaction studies, or drug development.

This lack of information suggests that 3',3'''-Bi-p-acetanisidide is either an exceptionally niche, novel compound not yet described in published research, a potential misnomer for a different chemical entity, or a compound not utilized for proteomics applications.

While we cannot provide specific application notes for the requested topic, we can offer insights into the classes of molecules and general methodologies that are conventionally used to achieve the goals implied by the query, such as studying protein-protein interactions and identifying drug targets.

Conceptual Alternatives: Established Tools in Proteomics

For researchers and professionals in drug development, several classes of chemical tools are fundamental for elucidating protein structure, function, and interactions. These include:

-

Chemical Crosslinkers: These are molecules with two or more reactive ends that can covalently link amino acid residues on the same protein (intramolecular crosslinking) or on different proteins (intermolecular crosslinking). This technique is invaluable for "freezing" transient protein interactions, allowing for their identification and the structural mapping of protein complexes.[1] Common crosslinkers target primary amines (lysine residues), sulfhydryl groups (cysteine residues), or carboxyl groups (aspartate and glutamate residues).[2]

-

Affinity-Based Probes and Chemical Proteomics: This approach utilizes small molecules, often based on a known drug or bioactive compound, that are modified with a reactive group and a reporter tag.[3] These probes can be used to "fish" for their protein targets within a complex cellular lysate, enabling the identification of on- and off-target effects of drugs.[3]

-

Molecular Glues and Stabilizers: These are small molecules that promote and stabilize protein-protein interactions.[4] By binding at the interface of two proteins, they can induce or enhance the formation of a protein complex, which can be a powerful therapeutic strategy. The study of such molecules is a burgeoning area of drug discovery.

General Methodologies in Proteomics Research

The analysis of samples treated with the aforementioned chemical tools typically involves a combination of sophisticated techniques:

-

Protein Separation: Techniques like gel electrophoresis (SDS-PAGE) or liquid chromatography are used to separate proteins and protein complexes from a mixture.

-

Mass Spectrometry (MS): This is the cornerstone of modern proteomics. After separation, proteins are often digested into smaller peptides, which are then analyzed by a mass spectrometer to determine their mass-to-charge ratio.[5][6][7][8][9]

-

Tandem Mass Spectrometry (MS/MS): In this technique, selected peptides are further fragmented and analyzed. The resulting fragmentation pattern provides sequence information, allowing for the confident identification of the protein.

-

Bioinformatics: Specialized software is used to search the vast amount of data generated by mass spectrometers against protein sequence databases to identify proteins and map post-translational modifications or cross-linking sites.

While the specific compound 3',3'''-Bi-p-acetanisidide remains elusive in the context of proteomics, the principles of using chemical biology tools to investigate protein function are well-established. Researchers interested in this area are encouraged to explore the extensive literature on known cross-linking agents, affinity probes, and molecular glues to find a suitable tool for their experimental needs.

Sources

- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Bottom-Up Proteomics Under Acidic Conditions Using Protease Type XIII From Aspergillus saitoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TopDIA: A Software Tool for Top-Down Data-Independent Acquisition Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

Using 3',3'''-Bi-p-acetanisidide as a peroxidase reaction product

Application Note & Protocol

Topic: Development and Validation of Peroxidase Assays Using 3',3'''-Bi-p-acetanisidide as a Chromogenic Product

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of p-acetanisidide as a chromogenic substrate for horseradish peroxidase (HRP)-based assays. The protocol details the enzymatic conversion of p-acetanisidide into its dimer, 3',3'''-Bi-p-acetanisidide, a reaction product suitable for quantitative colorimetric analysis. We will explore the underlying enzymatic mechanism, provide detailed, step-by-step protocols for assay execution, and present a framework for the validation and optimization of this novel substrate system. This guide emphasizes the scientific rationale behind procedural steps, ensuring robust and reproducible results in applications such as ELISA, immunohistochemistry, and other enzyme-linked detection methods.

Introduction: The Need for Diverse Peroxidase Substrates

Enzyme-linked immunosorbent assays (ELISAs) and related immunoassays are foundational techniques in biological research and diagnostics.[1] A cornerstone of these assays is the use of a reporter enzyme, most commonly horseradish peroxidase (HRP), which catalyzes the conversion of a substrate into a detectable signal. While classic substrates like 3,3',5,5'-tetramethylbenzidine (TMB) and 3,3'-diaminobenzidine (DAB) are widely used, the exploration of new chromogenic systems is crucial for expanding the toolkit of assay developers, potentially offering advantages in stability, sensitivity, or safety.[2][3]

This application note introduces p-acetanisidide, a stable and soluble compound, as a substrate for HRP. In the presence of HRP and hydrogen peroxide (H₂O₂), p-acetanisidide undergoes oxidative dimerization to form 3',3'''-Bi-p-acetanisidide. This product is hypothesized to be a colored, insoluble, or soluble chromogen, analogous to the products formed from other benzidine-derived substrates like DAB.[4][5] We provide the scientific principles and a practical framework for implementing and validating this reaction in a laboratory setting.

Principle of the Assay: The HRP Catalytic Cycle

The enzymatic reaction follows a well-established peroxidase mechanism.[6][7] The process begins with the reaction of the HRP enzyme with hydrogen peroxide (H₂O₂), which oxidizes the enzyme's heme cofactor to create a highly reactive intermediate known as "Compound I". This activated enzyme complex then sequentially oxidizes two molecules of the substrate (p-acetanisidide), which act as electron donors. Each oxidation step generates a radical intermediate, and the two radicals subsequently couple to form the final dimeric product, 3',3'''-Bi-p-acetanisidide, regenerating the native HRP enzyme.

Caption: Proposed mechanism for HRP-catalyzed oxidation of p-acetanisidide.

Materials and Reagents

Equipment

-

Absorbance microplate reader (with wavelength scanning capability recommended)

-

Calibrated single and multichannel pipettes

-

96-well clear, flat-bottom microplates

-

Vortex mixer

-

pH meter

Reagents

-

p-Acetanisidide (CAS 556-08-1), ≥98% purity[8]

-

Horseradish Peroxidase (HRP), Type VI or similar, salt-free, lyophilized powder (e.g., Sigma-Aldrich P6782)

-

Hydrogen peroxide (H₂O₂), 30% (w/w) solution

-

Sodium Phosphate Monobasic (NaH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Dimethyl Sulfoxide (DMSO), ACS grade

-

Sulfuric Acid (H₂SO₄), concentrated

-

Ultrapure water

Detailed Protocols

PART 1: Reagent Preparation

Causality Behind Choices:

-

Phosphate Buffer (pH 6.0-7.0): HRP exhibits optimal activity in a slightly acidic to neutral pH range. Phosphate buffers are excellent for maintaining pH in this range and have low interference with the enzymatic reaction.[9]

-

DMSO for Substrate Stock: p-Acetanisidide has limited aqueous solubility.[8] A concentrated stock in an organic solvent like DMSO ensures it can be diluted into the aqueous assay buffer without immediate precipitation.

-

Fresh H₂O₂ Dilution: Hydrogen peroxide solutions can degrade over time.[6] Preparing the working solution fresh from a concentrated stock ensures consistent and maximal activity.

| Reagent Name | Preparation Steps | Storage & Stability |

| Phosphate Buffer (0.1 M, pH 6.5) | 1. Dissolve 1.38 g NaH₂PO₄·H₂O in ~80 mL of ultrapure water. 2. Add 0.71 g Na₂HPO₄. 3. Adjust pH to 6.5 using 1M NaOH or HCl. 4. Bring final volume to 100 mL. | Store at 4°C for up to 1 month. |

| p-Acetanisidide Stock (100 mM) | 1. Dissolve 165.2 mg of p-acetanisidide in 10 mL of DMSO. 2. Vortex until fully dissolved. | Store in amber vials at -20°C for up to 6 months. |

| HRP Stock Solution (1 mg/mL) | 1. Dissolve 1 mg of HRP in 1 mL of cold Phosphate Buffer. 2. Aliquot and store immediately. | Store at -20°C. Avoid repeated freeze-thaw cycles. |

| H₂O₂ Stock Solution (1 M) | 1. Carefully add 113 µL of 30% H₂O₂ to 9.89 mL of ultrapure water. 2. Caution: 30% H₂O₂ is a strong oxidizer. Handle with appropriate PPE. | Prepare fresh. Do not store diluted solutions. |

| Stop Solution (2 M H₂SO₄) | 1. Slowly add 11.1 mL of concentrated H₂SO₄ to ~80 mL of ultrapure water with constant stirring in an ice bath. 2. Bring final volume to 100 mL. | Store at room temperature in a properly labeled, acid-safe bottle. |

PART 2: Standard Assay Workflow (96-Well Plate)

This protocol provides a starting point for detecting HRP activity. Optimization is required for specific applications (see Part 3).

Caption: General experimental workflow for the peroxidase assay.

Step-by-Step Procedure:

-

Prepare Substrate Working Solution: On the day of the assay, prepare a 2X Substrate-Peroxide solution. For every 1 mL needed, mix:

-

980 µL Phosphate Buffer (0.1 M, pH 6.5)

-

20 µL p-Acetanisidide Stock (100 mM) -> Final [2 mM]

-

0.6 µL H₂O₂ Stock (1 M) -> Final [0.6 mM]

-

Note: The optimal concentrations must be determined empirically (see Part 3).

-

-

Prepare HRP Dilutions: Create a serial dilution of HRP in Phosphate Buffer, ranging from 100 ng/mL to 0 ng/mL (buffer blank).

-

Assay Plate Setup:

-

Add 50 µL of each HRP dilution (or your experimental sample) to triplicate wells of a 96-well plate.

-

Include a "no-enzyme" control (50 µL of buffer only) to measure background signal.

-

-

Initiate Reaction: Add 100 µL of the Substrate Working Solution to all wells. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at room temperature (20-25°C) for 15-30 minutes, protected from direct light. Monitor for color development. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop Reaction: Add 50 µL of Stop Solution (2 M H₂SO₄) to all wells. The acid denatures the HRP, halting the reaction. This may also induce a color shift, which should be characterized.

-

Measure Signal: Read the absorbance of the plate at the predetermined optimal wavelength (λmax).

PART 3: Assay Validation and Optimization (Self-Validating System)

For any novel substrate, rigorous validation is essential to ensure trustworthiness and reliability.

1. Determination of Optimal Wavelength (λmax):

-

Rationale: Every chromophore has a unique wavelength of maximum absorbance. Using this λmax maximizes the signal-to-noise ratio.

-

Protocol:

-

Run a high-concentration reaction (e.g., 50 ng/mL HRP) and let it develop significant color.

-

Stop the reaction.

-

Using a scanning spectrophotometer/plate reader, perform a wavelength scan from 350 nm to 700 nm on a well containing the reaction product.

-

Identify the wavelength (λ) with the highest absorbance peak. This is the λmax to be used for all subsequent measurements.

-

2. Optimization of Substrate & H₂O₂ Concentrations:

-

Rationale: Enzyme kinetics are dependent on substrate concentration. Too little substrate will limit the reaction rate, while excess H₂O₂ can cause substrate inhibition or enzyme damage.[6]

-

Protocol (Checkerboard Titration):

-

Set up a 96-well plate with varying concentrations of p-acetanisidide (e.g., 0.1 mM to 5 mM) along the rows.

-

Use varying concentrations of H₂O₂ (e.g., 0.1 mM to 5 mM) along the columns.

-

Add a fixed, mid-range concentration of HRP (e.g., 10 ng/mL) to all wells.

-

Incubate for a fixed time, stop the reaction, and read the absorbance at λmax.

-

The combination of concentrations that yields the highest signal with the lowest background defines the optimal working condition.

-

3. Determination of Enzyme Kinetics (Michaelis-Menten):

-

Rationale: Characterizing the enzyme's kinetic parameters (Vmax and Km) provides a quantitative measure of its efficiency with the new substrate.

-

Protocol:

-

Use the optimal H₂O₂ concentration determined above.

-

Set up reactions with a fixed amount of HRP and varying concentrations of p-acetanisidide (e.g., 10-12 concentrations bracketing the expected Km).

-

Measure the initial reaction rate (V₀) for each concentration using a kinetic plate reader (reading absorbance every 30 seconds for 5-10 minutes).

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Data Interpretation & Comparison

The reaction product, 3',3'''-Bi-p-acetanisidide, is expected to produce a visible color. The intensity of this color, measured as absorbance, should be directly proportional to the amount of HRP present in the sample.

Comparison with Standard Peroxidase Substrates

| Feature | 3,3',5,5'-TMB | 3,3'-DAB | p-Acetanisidide (Projected) |

| Enzyme | HRP | HRP | HRP |

| Reaction Product | Blue (652 nm), turns Yellow (450 nm) after stop solution[1] | Brown, insoluble precipitate[4][10] | To be determined (likely a soluble colored product) |

| Sensitivity | High (pg/mL range)[1] | High, signal can be enhanced | To be determined through validation |

| Applications | ELISA, Western Blot[2][3] | IHC, Western Blot[4][11] | Potentially ELISA, IHC |

| Safety | Low carcinogenicity risk[3] | Considered a potential carcinogen[4][12] | Toxic, skin/mucous membrane irritant[8] |

| Key Advantage | High sensitivity, soluble product | Insoluble product for precise localization | Potentially novel spectral properties or stability |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No/Low Signal | - Inactive HRP or H₂O₂ - Incorrect buffer pH - Sub-optimal substrate concentration | - Use fresh reagents; test enzyme activity with a known substrate (e.g., TMB). - Verify buffer pH is within 6.0-7.0. - Perform checkerboard titration to optimize concentrations. |

| High Background | - Autoxidation of the substrate[12] - Contaminated reagents - Excessive HRP concentration or incubation time | - Prepare substrate solution immediately before use; protect from light. - Use ultrapure water and clean labware. - Reduce enzyme concentration and/or incubation time. |

| Poor Reproducibility | - Inaccurate pipetting - Temperature fluctuations across the plate - Reagents not mixed properly | - Calibrate pipettes; use reverse pipetting for viscous solutions. - Allow all reagents and the plate to reach room temperature before starting. - Ensure thorough mixing after adding reagents. |

References

-

Wikipedia. (2023). 3,3'-Diaminobenzidine. Retrieved from [Link]

-

University of California, Davis. (n.d.). Enzyme Kinetics of Horseradish Peroxidase. Retrieved from [Link]

-

Elabscience. (2021). Horseradish Peroxidase--HRP. Retrieved from [Link]

-

Josephy, P. D., & Van Damme, J. (1988). Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase. Xenobiotica, 18(10), 1149-1157. Retrieved from [Link]

-

Biomatik. (2021). ELISA Substrates: A Complete Selection Guide. Retrieved from [Link]

-

G-Biosciences. (2016). ELISA Substrates: A Selection Guide. Retrieved from [Link]

-

PubMed. (1992). Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot. Journal of clinical microbiology, 30(12), 3242–3244. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Chapter 5: Heme Peroxidase Kinetics. In Advances in Inorganic Chemistry. Retrieved from [Link]

-

Rockland Immunochemicals. (2024). Assay Substrate Selection Guide. Retrieved from [Link]

-

protocols.io. (2020). Protocol of preparation of horseradish peroxidase HRP) conjugated to anti- human IgG to be used as secondary antibody in immunoassays. Retrieved from [Link]

-

ResearchGate. (2021). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Retrieved from [Link]

-

ChemBK. (n.d.). p-Acetanisidide. Retrieved from [Link]

-

PubMed. (1983). Contrast enhancement of the brownish horseradish peroxidase-activated 3,3'-diaminobenzidine tetrahydrochloride reaction product in black and white photomicrography by the use of interference filters. Journal of neuroscience methods, 9(3), 271–276. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

-

ACS Publications. (2018). Using the Glucose Oxidase/Peroxidase System in Enzyme Kinetics. Retrieved from [Link]

-

EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. Retrieved from [Link]

-

MDPI. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

PubMed. (2005). Protein tyrosine phosphatase: enzymatic assays. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Enzyme-Substrate Reaction in ELISA. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Catalytic and Inhibitory Kinetic Behavior of Horseradish Peroxidase on the Electrode Surface. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Retrieved from [Link]

-

SurModics. (n.d.). Substrate Selection in Immunoassay Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. Retrieved from [Link]

Sources

- 1. ELISA Enzyme Substrates | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. biomatik.com [biomatik.com]

- 3. Comparison of particulate 3,3',5,5'-tetramethylbenzidine and 3,3'-diaminobenzidine as chromogenic substrates for immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Metabolism of 3,3'-dichlorobenzidine by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stemed.site [stemed.site]

- 7. Catalytic and Inhibitory Kinetic Behavior of Horseradish Peroxidase on the Electrode Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 12. 3,3'-Diaminobenzidine: properties, applications and toxicity_Chemicalbook [chemicalbook.com]

Application Note: Preparation and Handling of 3',3'''-Bi-p-acetanisidide Stock Solutions for Biological Assays

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of stock solutions of 3',3'''-Bi-p-acetanisidide for use in biological assays. Due to its inferred chemical structure as a dimer of p-acetanisidide, this compound is expected to have very low aqueous solubility, a common challenge in drug discovery and development. The protocols herein are designed to ensure maximal solubility, stability, and reproducibility of experimental results. The primary focus is on the generation of a high-concentration master stock solution in dimethyl sulfoxide (DMSO) and subsequent best practices for its dilution into aqueous assay buffers. This guide emphasizes the scientific rationale behind each step to empower researchers to make informed decisions and troubleshoot potential issues.

Introduction: The Solubility Challenge

3',3'''-Bi-p-acetanisidide is an aromatic compound whose structure, as a dimer of p-acetanisidide, suggests significant physicochemical challenges for in vitro and cell-based assays. While specific experimental data for the dimer is not widely available, we can infer its properties from its monomer, p-acetanisidide (also known as 4'-Methoxyacetanilide).[1] The dimerization results in a larger, more rigid, and likely more planar molecule with a significantly higher molecular weight. These factors drastically increase the crystal lattice energy and reduce favorable interactions with water, leading to extremely poor aqueous solubility.

Poor solubility is a critical hurdle in drug discovery, as it can lead to underestimated potency, high variability in assay results, and potential compound precipitation in assay plates.[2][3] Therefore, a robust and standardized protocol for solubilization is paramount. This note details a validated workflow, grounded in established principles for handling poorly soluble research compounds.

Table 1: Physicochemical Properties of p-Acetanisidide (Monomer) and Inferred Properties of 3',3'''-Bi-p-acetanisidide (Dimer)

| Property | p-Acetanisidide (Monomer) | 3',3'''-Bi-p-acetanisidide (Dimer, Inferred) | Rationale for Inference |

| Molecular Formula | C₉H₁₁NO₂[1][4] | C₁₈H₂₀N₂O₄ | Dimerization of two C₉H₁₁NO₂ units with the loss of 2 H atoms to form a covalent bond. |

| Molecular Weight | 165.19 g/mol [1][4] | ~328.36 g/mol | Sum of two monomer units minus two hydrogen atoms. |

| Appearance | White to gray-white solid/crystal[4] | White to off-white solid | Expected to be a solid with similar appearance to the monomer. |

| Aqueous Solubility | Poor (0.42 g/100 mL at 20°C)[4][5] | Extremely Poor (<0.01 mg/mL) | Increased molecular size, hydrophobicity, and crystal packing energy dramatically reduce water solubility. |

| Organic Solubility | Soluble in ethanol, chloroform, hot water[4][5] | Sparingly soluble in common organic solvents; likely soluble in strong aprotic polar solvents (e.g., DMSO, DMF). | Increased intermolecular forces require stronger solvents to overcome crystal lattice energy. |

| Stability | Chemically stable under ambient conditions; noted as potentially air-sensitive[6] | Assumed to be chemically stable, but precautions against air and light are prudent. | The core aromatic amide structure is stable, but larger conjugated systems can be more susceptible to oxidation. |

The Cornerstone of Solubilization: Solvent Selection

For compounds with poor aqueous solubility, the standard industry practice is to create a high-concentration master stock in an organic solvent, which is then diluted to a very low final percentage in the aqueous assay buffer.[7]

Dimethyl Sulfoxide (DMSO) is overwhelmingly the solvent of choice for this purpose.[8][9]

Causality for Selecting DMSO:

-

Exceptional Solvating Power: As a polar aprotic solvent, DMSO is highly effective at disrupting the crystal lattice forces of large, planar, and hydrophobic molecules like 3',3'''-Bi-p-acetanisidide.

-

Miscibility with Water: DMSO is fully miscible with water and aqueous buffers, which is essential for the subsequent dilution steps.

-

Low Volatility: Its high boiling point (189 °C) prevents solvent evaporation and concentration changes in stock solutions during handling.

-

Biocompatibility at Low Concentrations: Most biological assays can tolerate final DMSO concentrations up to 0.5-1.0% without significant solvent-induced artifacts. However, it is always critical to determine the specific tolerance of your assay and to maintain a consistent final DMSO concentration across all wells, including controls.

While other solvents like N,N-Dimethylformamide (DMF) can also be used, DMSO generally provides the best balance of solvating strength, safety, and compatibility with automated liquid handlers and a wide range of biological assays.[8][10]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a 10 mM master stock solution, a common starting concentration for screening campaigns. All steps should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

3',3'''-Bi-p-acetanisidide (solid)

-

High-Purity, Anhydrous DMSO (≥99.9%, <0.03% water)[11]

-

Analytical balance (readable to at least 0.1 mg)

-

Amber glass vial with a PTFE-lined screw cap

-

Calibrated micropipettes

-

Vortex mixer

-

Bath sonicator

Protocol Steps:

-

Pre-Protocol Calculation:

-

Determine the required mass of the compound using the following formula:

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock of 3',3'''-Bi-p-acetanisidide (MW ≈ 328.36):

Mass (mg) = 1 mL × 10 mmol/L × (1 L / 1000 mL) × 328.36 g/mol × (1000 mg / 1 g) = 3.28 mg

-

-

Weighing the Compound:

-

Tare the amber glass vial on the analytical balance.

-